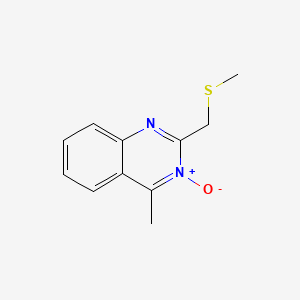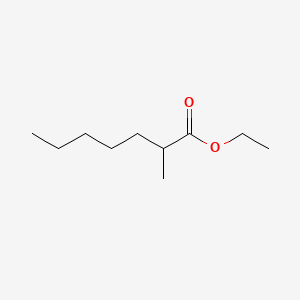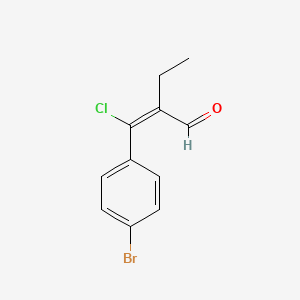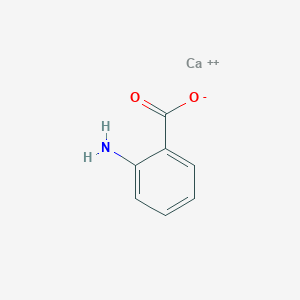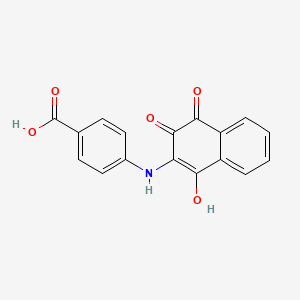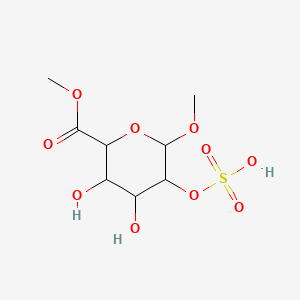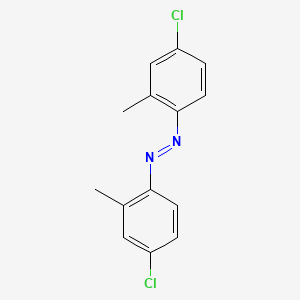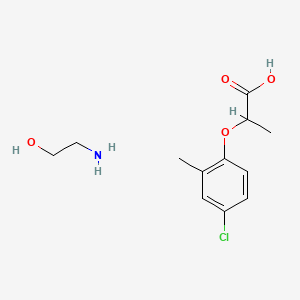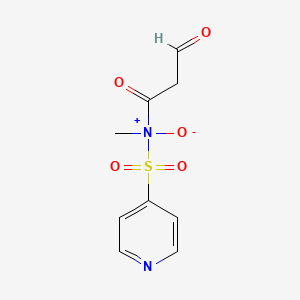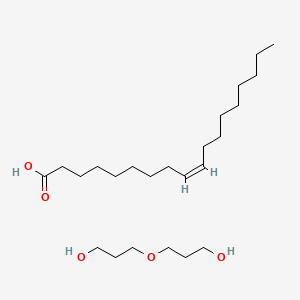![molecular formula C12H26O4 B12683153 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL CAS No. 95873-45-3](/img/structure/B12683153.png)
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is a chemical compound with the molecular formula C12H26O4 and a molecular weight of 234.33244 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Reaction of Butoxyethanol with Propylene Oxide: This step forms the intermediate compound, which is then further reacted to form the final product.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is continuously monitored to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its solvent properties.
作用机制
The mechanism of action of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a solvent in chemical reactions.
相似化合物的比较
Similar Compounds
Ethanol, 2-(2-butoxyethoxy)-: Similar in structure but with different molecular weight and properties.
Butoxytriethylene glycol: Another related compound with similar applications.
Uniqueness
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
95873-45-3 |
|---|---|
分子式 |
C12H26O4 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-[1-(2-butoxyethoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-11(2)9-13/h11-13H,4-10H2,1-3H3 |
InChI 键 |
HJOGMSDBCIAOPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCC(C)OC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


